Barnidipine-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barnidipine is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It is used in the treatment of hypertension and displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall . Barnidipine contains two chiral centres thus can have four possible enantiomers .
Synthesis Analysis
The synthesis process of Barnidipine Hydrochloride comprises several steps . It starts with reacting 3-hydroxypropionitrile with ketene dimer to obtain a compound, which then reacts with m-nitrobenzaldehyde to obtain another compound. This compound reacts with beta-amino ethyl crotonate to obtain a compound which is then hydrolyzed by an alkali to obtain another compound. This compound is resolved with a chiral organic base to obtain a compound which then reacts with benzyl pyrrole alcohol to obtain a compound. Finally, this compound is added in a chlorine hydride solution to obtain Barnidipine Hydrochloride .
Molecular Structure Analysis
The molecular structure of Barnidipine is C27H29N3O6 . The weight average is 491.544 and the monoisotopic weight is 491.205635666 .
Chemical Reactions Analysis
During the process development of Barnidipine Hydrochloride, four Barnidipine impurities were detected by high-performance liquid chromatography (HPLC) with an ordinary column . All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data (MS, 1 H-NMR, and 13 C-NMR) .
Physical And Chemical Properties Analysis
Barnidipine is a small molecule . It has a chemical formula of C27H29N3O6 and an average weight of 491.544 .
Scientific Research Applications
Synthesis and Characterization
Barnidipine hydrochloride is a long-term dihydropyridine calcium channel blocker utilized in hypertension treatment. Research has focused on the synthesis and characterization of barnidipine impurities identified during its process development. These impurities were detected through high-performance liquid chromatography (HPLC) and subsequently identified, synthesized, and characterized by spectral data (MS, 1H-NMR, and 13C-NMR), contributing to quality control in barnidipine's manufacture (Cheng et al., 2014).
Analytical Method Development
The development of analytical methods for barnidipine in biological matrices is crucial for clinical pharmacokinetics and therapeutic drug monitoring. An LC-MS/MS method was optimized and validated for barnidipine's estimation in human plasma, adhering to regulatory guidelines. This method supports generic drug applications by offering a cost-effective solution for patient affordability and facilitates clinical research by providing a reliable analysis method for barnidipine (Talari & Kumar, 2019).
Pharmacological Effects
Studies on barnidipine's pharmacological effects have demonstrated its efficacy in reducing systemic hypertension. It is well-tolerated in various patient populations, including those with renal parenchymal hypertension. Barnidipine has shown to effectively lower blood pressure in these patients without causing significant adverse events, positioning it as a viable treatment option for hypertension management (Park et al., 2000).
Metabolic and Endothelial Effects
Research has also explored barnidipine's impact on metabolic parameters and endothelial function. A pilot study evaluating barnidipine's effects on atherogenesis, oxidative stress, and clotting activity found it to significantly reduce blood pressure and oxidative stress markers without adversely affecting the lipid profile, glucose homeostasis, or clotting/fibrinolytic status. This suggests barnidipine's potential for a neutral or beneficial impact on cardiovascular risk factors (Spirou et al., 2006).
Safety And Hazards
Barnidipine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-O-[(3S)-1-benzyl-2,2,5,5-tetradeuteriopyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1/i13D2,16D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPUKIZUCIZEY-PKGTUVDMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@H](C(N1CC2=CC=CC=C2)([2H])[2H])OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Barnidipine-d4 Hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.